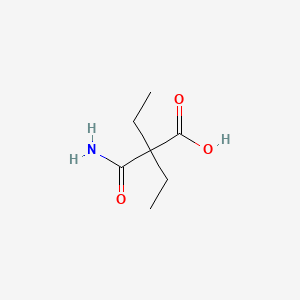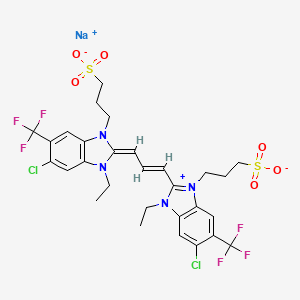
potassium;oxidooxy hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;oxidooxy hydrogen sulfate, also known as potassium peroxymonosulfate, is a powerful oxidizing agent with the chemical formula KHSO5. It is commonly used in various industrial and laboratory applications due to its strong oxidative properties. This compound is often found in the form of a triple salt with potassium hydrogen sulfate and potassium sulfate, which enhances its stability and usability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;oxidooxy hydrogen sulfate can be synthesized through the reaction of potassium hydroxide (KOH) with sulfuric acid (H2SO4). The reaction proceeds as follows:
2KOH+H2SO4→K2SO4+2H2O
This reaction produces potassium sulfate (K2SO4) and water. To obtain potassium peroxymonosulfate, further oxidation is required, typically involving the use of hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
In industrial settings, this compound is produced by reacting potassium hydroxide with sulfuric acid, followed by the addition of hydrogen peroxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. The resulting compound is then purified and crystallized to obtain a stable, high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium;oxidooxy hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic substrates. The reactions typically occur under acidic conditions, which enhance the oxidative properties of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions
Scientific Research Applications
Potassium;oxidooxy hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: It is employed in biochemical assays and experiments to study oxidative stress and related processes.
Medicine: It is used in the formulation of disinfectants and antiseptics due to its strong antimicrobial properties.
Industry: It is utilized in water treatment, textile bleaching, and paper pulp processing.
Mechanism of Action
The mechanism of action of potassium;oxidooxy hydrogen sulfate involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in its action include the oxidation of sulfhydryl groups, double bonds, and aromatic rings in organic molecules.
Comparison with Similar Compounds
Potassium;oxidooxy hydrogen sulfate is unique due to its strong oxidative properties and stability. Similar compounds include:
Potassium persulfate (K2S2O8): Another strong oxidizing agent, but less stable than this compound.
Sodium percarbonate (Na2CO3·1.5H2O2): A solid form of hydrogen peroxide, used as a bleaching agent.
Calcium hypochlorite (Ca(ClO)2): A strong oxidizing agent used in water treatment and disinfection.
In comparison, this compound offers a balance of strong oxidative power and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
HKO6S |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
potassium;oxidooxy hydrogen sulfate |
InChI |
InChI=1S/K.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |
InChI Key |
HVAHYVDBVDILBL-UHFFFAOYSA-M |
Canonical SMILES |
OS(=O)(=O)OO[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)






![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)



![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
